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Compound of Interest

Compound Name: Ethyl iodofluoroacetate

Cat. No.: B1301788 Get Quote

An In-Depth Technical Guide to Ethyl Iodofluoroacetate: Molecular Structure, Properties, and

Synthetic Applications

Executive Summary
Ethyl iodofluoroacetate is a halogenated ester of significant interest in synthetic organic

chemistry, particularly for the construction of complex molecular architectures relevant to

pharmaceutical development. Its unique structure, featuring iodine, fluorine, and an ester

functional group on a two-carbon backbone, imparts valuable reactivity. The presence of the

carbon-iodine bond allows for the formation of organometallic intermediates, most notably in

the Reformatsky reaction, while the fluorine atom modulates the molecule's electronic

properties and can confer desirable characteristics to the final products. This guide provides a

comprehensive overview of its molecular structure, physicochemical properties, predicted

spectroscopic characteristics, a representative synthesis protocol, and its primary application

as a key reagent in carbon-carbon bond formation.

Molecular Identity and Physicochemical Properties
Nomenclature and Identifiers

IUPAC Name: ethyl 2-fluoro-2-iodoacetate[1][2]

Synonyms: Ethyl fluoroiodoacetate, Acetic acid, 2-fluoro-2-iodo-, ethyl ester[1][2]

CAS Number: 401-58-1[1][2][3][4]
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Core Molecular Structure Analysis
Ethyl iodofluoroacetate possesses a chiral center at the alpha-carbon (C2), which is

substituted with four different groups: an iodo group, a fluoro group, a hydrogen atom (implied,

but critical for stereochemistry), and an ethoxycarbonyl group. The high electronegativity of the

fluorine atom and the large atomic radius and polarizability of the iodine atom create a unique

electronic environment at the alpha-carbon, making the C-I bond susceptible to oxidative

addition with metals like zinc.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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